molecular formula C3F9GaO9S3 B1301945 Gallium(III) trifluoromethanesulfonate CAS No. 74974-60-0

Gallium(III) trifluoromethanesulfonate

Cat. No. B1301945
CAS RN: 74974-60-0
M. Wt: 516.9 g/mol
InChI Key: BVLXNPRUOXPBII-UHFFFAOYSA-K
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Description

Gallium(III) trifluoromethanesulfonate, also known as gallium triflate, is a chemical compound with the molecular formula C3F9GaO9S3 . It is a white to light beige powder and is often used in laboratory settings .


Synthesis Analysis

Gallium(III) trifluoromethanesulfonate can be synthesized from trifluoromethanesulfonic acid and gallium(III) chloride . The components are mildly refluxed for 10-12 hours, and a white solid is obtained after the removal of the solvent .


Molecular Structure Analysis

The molecular structure of Gallium(III) trifluoromethanesulfonate is represented by the SMILES notation: [Ga+3]. [O-]S(=O)(=O)C(F)(F)F. [O-]S(=O)(=O)C(F)(F)F. [O-]S(=O)(=O)C(F)(F)F .


Chemical Reactions Analysis

Gallium(III) trifluoromethanesulfonate has been found to be an excellent catalyst for Friedel-Crafts alkylation and acylation reactions . It has been used for the adamantylation of toluene with 1-bromoadamantane .


Physical And Chemical Properties Analysis

Gallium(III) trifluoromethanesulfonate is a white to light beige powder . It has a density of 1.7 and is hygroscopic . It is stored under inert gas (nitrogen or argon) at 2-8°C .

Scientific Research Applications

Lewis Acid Catalyst in Organic Synthesis

Gallium(III) trifluoromethanesulfonate serves as a powerful Lewis acid catalyst in organic synthesis . It is particularly effective in Friedel-Crafts reactions , where it facilitates the alkylation and acylation of aromatic compounds. Its water-tolerant nature allows for reactions to be carried out in the presence of moisture without loss of activity, making it an environmentally friendly choice for catalysis.

Catalyst for Adamantylation of Toluene

In the specific case of adamantylation of toluene, gallium triflate has shown excellent catalytic activity . It compares favorably with rare earth metal triflates, offering a sustainable alternative with the added benefit of being reusable without significant loss of activity.

Isopropylation of Aromatics

The compound’s stability in the presence of water enables the isopropylation of aromatics using isopropyl alcohol . This application yields moderate to excellent results, showcasing gallium triflate’s versatility as a catalyst in various organic transformations.

Acetylation and Benzoylation of Aromatics

Gallium triflate is also utilized for the acetylation and benzoylation of aromatics . While acetylation reactions yield moderate results, benzoylation can be achieved in good yields, demonstrating the compound’s selectivity and efficiency in catalytic and non-stoichiometric reactions.

Synthesis of Diaryl and Triarylmethane Derivatives

The compound is an efficient catalyst for the one-pot synthesis of diaryl and triarylmethane derivatives . This application is particularly valuable in the synthesis of complex organic molecules, highlighting gallium triflate’s role in advancing synthetic methodologies.

Non-aqueous Solubility for Solar Energy Applications

Gallium(III) trifluoromethanesulfonate’s non-aqueous solubility makes it suitable for use in solar energy applications . Its organo-metallic properties are beneficial in processes that require solubility in non-aqueous environments, such as certain solar energy conversion technologies.

Water Treatment Applications

The same non-aqueous solubility property extends to water treatment applications . Gallium triflate can be used in scenarios where water-insoluble compounds are necessary, contributing to the development of new water purification methods.

Reusable Catalyst for Environmental Sustainability

Lastly, the reusability of gallium triflate underscores its potential for environmental sustainability . Its ability to be recovered and reused in multiple cycles of reactions without losing efficacy is a significant advantage in reducing chemical waste and promoting green chemistry practices.

Safety and Hazards

Gallium(III) trifluoromethanesulfonate is considered hazardous. It causes severe skin burns and eye damage . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .

properties

IUPAC Name

gallium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CHF3O3S.Ga/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLXNPRUOXPBII-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ga+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F9GaO9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370051
Record name GALLIUM(III) TRIFLUOROMETHANESULFONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gallium(III) trifluoromethanesulfonate

CAS RN

74974-60-0
Record name GALLIUM(III) TRIFLUOROMETHANESULFONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gallium(III) trifluoromethanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Gallium(III) trifluoromethanesulfonate
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Gallium(III) trifluoromethanesulfonate
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Gallium(III) trifluoromethanesulfonate

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